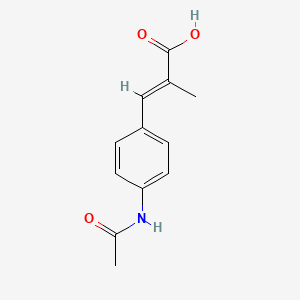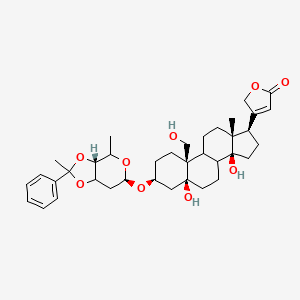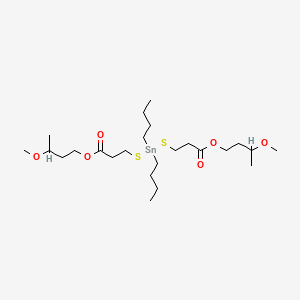![molecular formula C11H22N2O4S B13748524 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted sulfonamides. These products have significant applications in pharmaceuticals and chemical synthesis .
Aplicaciones Científicas De Investigación
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share similar structural features and biological activities.
Sulfonylureas: These compounds are used as antidiabetic agents and have a similar sulfonyl group.
Sulfonyl chlorides: These are reactive intermediates used in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Uniqueness
1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H22N2O4S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
1-(pentan-2-ylsulfamoyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H22N2O4S/c1-3-4-9(2)12-18(16,17)13-7-5-10(6-8-13)11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15) |
Clave InChI |
LJZOWEDJZWZELQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NS(=O)(=O)N1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)













